molecular formula C18H25NO4 B4257169 1-(4-{2-[4-(1-hydroxyethyl)piperidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one

1-(4-{2-[4-(1-hydroxyethyl)piperidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one

Cat. No. B4257169
M. Wt: 319.4 g/mol
InChI Key: OEVVHIFOCVKOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{2-[4-(1-hydroxyethyl)piperidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one, commonly known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEPP is a synthetic compound that belongs to the class of ketones and is widely used in scientific research for its unique properties.

Mechanism of Action

HEPP works by binding to specific proteins and altering their conformation, which in turn affects their function. This mechanism of action makes it an ideal tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
HEPP has been shown to have several biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of enzyme activity. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using HEPP in lab experiments include its high specificity and selectivity, which make it an ideal tool for studying protein-protein interactions. However, its limitations include its relatively high cost and the need for specialized equipment and expertise.

Future Directions

HEPP has several potential future directions, including its use in drug discovery and development. It may also have applications in the diagnosis and treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the potential of HEPP and its applications in scientific research.

Scientific Research Applications

HEPP has several potential applications in scientific research, including its use as a fluorescent probe for studying protein-protein interactions. It can also be used as a tool for studying the molecular mechanisms of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-[4-[2-[4-(1-hydroxyethyl)piperidin-1-yl]-2-oxoethoxy]phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-17(21)15-4-6-16(7-5-15)23-12-18(22)19-10-8-14(9-11-19)13(2)20/h4-7,13-14,20H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVVHIFOCVKOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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